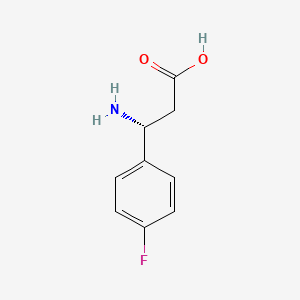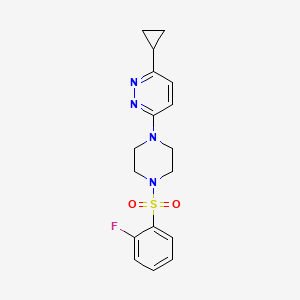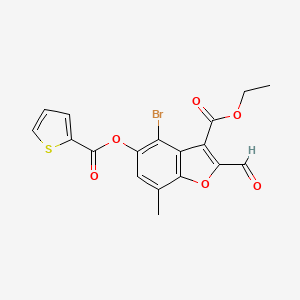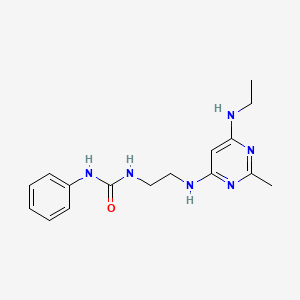![molecular formula C16H10ClF3N4O B2799766 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide CAS No. 1795193-07-5](/img/structure/B2799766.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide” seems to be a complex organic molecule. The name suggests it contains a triazolidine ring, a common structure in many pharmaceuticals . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a compound .
科学的研究の応用
Inhibition of NF-kappaB and AP-1 Gene Expression
Research has explored the structure-activity relationship of compounds related to N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, inhibitors of NF-kappaB and AP-1 transcription factors. These studies aimed to improve potential oral bioavailability and examined compounds for cell-based activity and gastrointestinal permeability using Caco-2 cells. Specific alterations at various positions of the pyrimidine ring were investigated, demonstrating the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Antitumor Activity
Another study focused on the synthesis and antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, revealing its inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. This compound was synthesized by condensation of specific benzene and indazole derivatives, and its crystal structure was determined (Ji et al., 2018).
Pharmacophore Mapping for Antimicrobial Agents
A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including those with N-[3,5-bis(trifluoromethyl)phenyl] and N-[4-bromo-3-(trifluoromethyl)phenyl] substitutions, were synthesized and characterized as potential antimicrobial agents. These compounds showed activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, comparable to rifampicin. The study also included a similarity-related property space assessment and quantitative sampling of similarity-related activity landscape (Bąk et al., 2020).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Compounds in this series showed promising cytotoxicity in ovarian and oral cancers, indicating potential use in designing new anti-cancer agents (Kumar et al., 2009).
Safety and Hazards
作用機序
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is the p300 histone acetyltransferase (HAT) . The p300 HAT is a global transcriptional coactivator, playing a critical role in cell cycle control, differentiation, and apoptosis .
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT by CTPB leads to the acetylation of histones H3 and H4 . This acetylation is a key process in the regulation of gene expression. By modifying the chromatin structure, it allows transcription factors to access DNA and modulate gene expression .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various downstream effects depending on the specific genes being regulated . These effects can include changes in cell cycle control, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s efficacy, either by competing for binding sites or by modulating the activity of p300 HAT .
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8,13-14,22-24H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFNIRWKAOOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133110106 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)


![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)
![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)
![3-Fluoro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2799692.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)



![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)